(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene
Description
The compound (E)-1-(4-hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene (CAS: 177748-17-3) is a stilbene derivative with a molecular formula of C27H28O3 and a molecular weight of 400.52 g/mol . Its structure features a hydroxyphenyl group and a pivalate (trimethylacetoxy) ester substituent on adjacent phenyl rings, connected via a conjugated butene backbone in the E-configuration. This compound is hypothesized to act as a prodrug, where enzymatic hydrolysis of the pivalate ester releases the active phenolic form, enhancing bioavailability .
Properties
IUPAC Name |
[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O3/c1-5-24(19-9-7-6-8-10-19)25(20-11-15-22(28)16-12-20)21-13-17-23(18-14-21)30-26(29)27(2,3)4/h6-18,28H,5H2,1-4H3/b25-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSLXHBJNGQPGG-OCOZRVBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
The McMurry reaction is the most widely reported method for achieving high (E)-selectivity. Gauthier et al. (2000) developed a five-step protocol:
-
Deprotection of 3,4'-Dimethoxybenzophenone :
-
3,4'-Dimethoxybenzophenone undergoes demethylation using BBr₃ in CH₂Cl₂ at −78°C to yield 3,4'-dihydroxybenzophenone.
-
-
Selective Pivaloylation :
-
The 3'-hydroxy group is selectively protected with pivaloyl chloride (PivCl) in THF with Et₃N, yielding 4-hydroxy-3'-(trimethylacetoxy)benzophenone.
-
-
McMurry Coupling :
-
Reaction with propiophenone using low-valent titanium (TiCl₄/Zn) generates the (E)-olefin as the major product (14:1 E/Z ratio).
-
-
Alkylation :
-
The phenolic hydroxyl group is alkylated with 2-dimethylaminoethyl chloride in the presence of K₂CO₃.
-
-
Final Deprotection :
-
Acidic hydrolysis removes the pivaloyl group, yielding the target compound with >100:1 E/Z selectivity.
-
Optimization Data
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 13% (5 steps) | |
| E/Z Selectivity | >100:1 (final product) | |
| Key Reagents | TiCl₄/Zn, PivCl, BBr₃ |
Three-Component Coupling Approach
Shiina et al. (2008) reported an alternative route using a three-component reaction:
-
Reaction Components :
-
3-Pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and β-chlorophenetole.
-
-
Catalysis :
-
HfCl₄ catalyzes the coupling at 0°C in CH₂Cl₂, forming a trisubstituted ethylene intermediate.
-
-
Double-Bond Migration :
-
Treatment with KOtBu induces isomerization to the thermodynamically stable (E)-configuration.
-
Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Step Count | 3–4 steps | |
| E/Z Selectivity | Not quantified (described as "high") | |
| Scalability | Suitable for multi-gram scale |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| McMurry Reaction | High stereoselectivity (>100:1 E/Z), well-characterized intermediates | Low overall yield (13%), requires hazardous TiCl₄ |
| Three-Component Coupling | Fewer steps, avoids toxic titanium reagents | Lower reported stereoselectivity, limited yield data |
Critical Reaction Insights
-
Stereochemical Control : The McMurry reaction’s selectivity arises from the syn-elimination mechanism favoring trans-alkenes.
-
Protection Strategies : Selective pivaloylation prevents undesired side reactions at the 3'-position.
-
Safety Considerations : TiCl₄/Zn systems require strict moisture control; alternative catalysts (e.g., HfCl₄) improve safety .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Antitumor Activity
The compound has been studied for its selective antitumor activity against estrogen receptor-positive mammary tumors. Research indicates that it acts by binding to estrogen receptors, thereby inhibiting the growth of hormone-dependent cancer cells such as MCF-7, while showing less efficacy against hormone-independent lines like MDA-MB-231 . This selective action is crucial for developing targeted therapies that minimize side effects associated with traditional chemotherapy.
Estrogen Receptor Modulation
As an analogue of tamoxifen, (E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene modulates estrogen receptor activity. Studies have shown that its structural modifications can influence the binding affinity to estrogen receptors, which is essential for designing more effective anti-cancer agents. The compound's ability to alter receptor interactions makes it a valuable tool in understanding estrogen signaling pathways in cancer biology .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activity. For instance, esterification reactions have been employed to create cytotoxic esters that maintain or improve the original compound's antitumor properties while potentially reducing estrogen receptor affinity . This aspect highlights its versatility in medicinal chemistry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Droloxifene (CAS: 82413-20-5)
- Structure: (E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbuteny)phenol.
- Molecular Formula: C26H29NO2; Molecular Weight: 387.52 g/mol .
- Key Differences: Replaces the trimethylacetoxy group with a dimethylaminoethoxy side chain. The aminoethoxy group enhances binding to estrogen receptors (ERs), classifying it as a Selective Estrogen Receptor Modulator (SERM) .
- Pharmacology : Droloxifene exhibits improved ER antagonism compared to Tamoxifen, with reduced uterotropic effects .
(E)-1-[4-(2-Dimethylaminoethoxy)phenyl]-1-[4-(Trimethylacetoxy)phenyl]-2-phenylbut-1-ene
- Structure: Hybrid molecule combining dimethylaminoethoxy and trimethylacetoxy groups.
- Molecular Formula: C31H37NO3; Molecular Weight: 471.64 g/mol .
- Key Differences: Dual functionalization may balance receptor binding (via aminoethoxy) and prodrug stability (via pivalate ester).
Ferrocifen Derivatives (FC1, FC2, FC3)
- Structure: Ferrocenyl group replaces one phenyl ring; e.g., FC3: 1-[4-(3-dimethylaminopropoxy)phenyl]-1-(4-hydroxyphenyl)-2-ferrocenyl-but-1-ene .
- Key Differences: Redox-active ferrocene moiety enables unique mechanisms, such as reactive oxygen species (ROS) generation in cancer cells . Broader therapeutic applications, including melanoma and drug-resistant cancers.
GW7064 Amide Prodrugs
- Structure : (E)-3-(4-((E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid derivatives .
- Key Differences :
Structural-Activity Relationship (SAR) Analysis
Pharmacokinetic and Metabolic Comparisons
- Droloxifene: Demethylation and hydroxylation pathways; minimal carnitine interaction .
- Bioavailability: The pivalate prodrug design improves oral absorption compared to hydroxylated analogs . Aminoethoxy-containing compounds exhibit faster tissue distribution due to polar side chains .
Biological Activity
(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene, commonly referred to as a derivative of 4-hydroxytamoxifen, has garnered attention in pharmacological studies due to its potential biological activities, particularly in relation to estrogen receptor modulation. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a trimethylacetoxy moiety that may influence its interaction with biological targets.
- Molecular Formula : C27H28O3
- Molecular Weight : 400.51 g/mol
- Melting Point : 171-173 °C
- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .
The biological activity of this compound primarily involves its interaction with estrogen receptors (ERs). Research indicates that it can act as an antagonist at these receptors, which are crucial in the development and progression of hormone-dependent cancers. Specifically, the compound has shown potential in inhibiting the recruitment of coactivators to ERs, thereby reducing estrogen-mediated transcriptional activity.
Estrogen Receptor Modulation
A study demonstrated that derivatives of this compound exhibit high affinity for estrogen receptor beta (ERβ) and can effectively inhibit coactivator recruitment. The most active derivatives showed an inhibition concentration (IC50) of approximately 20.88 nM for ERα and 28.34 nM for ERβ, indicating strong antagonistic properties .
Cytotoxicity in Cancer Cell Lines
In vitro studies have shown that this compound exhibits significant cytotoxic effects on hormone-dependent breast cancer cell lines such as MCF-7. The IC50 values were reported at 4.2 nM for MCF-7 cells and considerably higher for tamoxifen-resistant variants, indicating a potential avenue for treatment in resistant cases .
Case Study 1: Anticancer Activity
In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound, a marked decrease in cell viability was observed at concentrations above 10 nM. This study concluded that the compound's ability to downregulate ERα content contributed significantly to its anticancer effects.
Case Study 2: Selective Estrogen Receptor Degradation
Another study focused on the compound's role as a selective estrogen receptor degrader (SERD). It was found that treatment with this compound led to a significant reduction in ER levels within cells, which is critical for inhibiting tumor growth in hormone-dependent cancers .
Comparative Table of Biological Activities
| Activity | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|
| Estrogen Receptor α Inhibition | 20.88 | MCF-7 | Antagonist |
| Estrogen Receptor β Inhibition | 28.34 | MCF-7 | Antagonist |
| Cytotoxicity | 4.2 | MCF-7 | Significant reduction in viability |
| SERD Activity | Variable | Tamoxifen-resistant MCF-7 | Downregulation of ERα |
Q & A
Q. What are the recommended synthetic routes for (E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene, and what critical parameters influence stereochemical outcomes?
Methodological Answer:
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry via coupling constants (e.g., J = 16 Hz for trans-alkene protons in the (E)-isomer) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures (e.g., as demonstrated for fluorophenyl triazolyl propenones) .
- HPLC Validation : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity (≥98%) and detect isomers .
Advanced Research Questions
Q. What methodologies are employed to resolve data contradictions between computational predictions and experimental results regarding the compound’s reactivity?
Methodological Answer:
- Stepwise Approach :
- Computational Modeling : Perform density functional theory (DFT) calculations using software like Discovery Studio to predict reaction pathways and transition states .
- Experimental Validation : Compare predicted activation energies with kinetic data from stopped-flow spectroscopy.
- Error Analysis : Identify discrepancies arising from solvent effects (e.g., implicit vs. explicit solvent models in simulations) .
- Case Study : Adjusting dielectric constants in simulations improved alignment with observed hydrolysis rates of analogous acetoxy tamoxifen derivatives .
Q. How can in vitro assays be optimized to study the compound’s biological activity without violating ethical guidelines?
Methodological Answer:
- Assay Design :
- Cell Lines : Use immortalized cell lines (e.g., MCF-7 for estrogen receptor studies) to avoid primary tissue sourcing .
- Buffer Conditions : Prepare sodium acetate buffer (pH 4.6) with 1-octanesulfonate to stabilize the compound in aqueous media .
- Ethical Compliance : Adhere to in vitro use restrictions; avoid administering the compound to live organisms, as emphasized in BenchChem’s guidelines (though not directly cited due to unreliability) .
Q. What advanced techniques are used to study the stability of the compound under varying pH conditions?
Methodological Answer:
- Stability Profiling :
- pH-Rate Profiling : Conduct accelerated degradation studies at pH 1–10 (simulated gastric to intestinal conditions).
- LC-MS Monitoring : Track degradation products (e.g., hydrolyzed hydroxyphenyl derivatives) using a methanol-buffer mobile phase (65:35) .
- Mechanistic Insights : Identify pH-dependent hydrolysis pathways (e.g., acetate ester cleavage at alkaline pH) via kinetic isotope effects .
Data Contradiction Analysis Example
Scenario : Conflicting NMR and X-ray data on the compound’s conformation.
Resolution Strategy :
NMR NOE Experiments : Detect spatial proximity between aromatic protons to infer solution-state conformation.
Crystal Packing Analysis : Evaluate if solid-state intermolecular forces (e.g., π-π stacking) distort the structure relative to solution .
Molecular Dynamics Simulations : Model solvent effects to reconcile differences between experimental and computational data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
